Val-Cit-PAB-MMAF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Val-Cit-PAB-MMAF is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker (Val-Cit-PAB) and a cytotoxic payload (Monomethyl auristatin F). This compound is designed to be cleaved by specific enzymes within target cells, releasing the cytotoxic agent to exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-MMAF involves the conjugation of Monomethyl auristatin F to the Val-Cit-PAB linker. The process typically includes the following steps:
Synthesis of the Val-Cit-PAB linker: This involves the coupling of valine and citrulline, followed by the attachment of para-aminobenzoic acid.
Conjugation to Monomethyl auristatin F: The Val-Cit-PAB linker is then conjugated to Monomethyl auristatin F through a series of chemical reactions, often involving the use of coupling agents and solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis and purification systems to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Val-Cit-PAB-MMAF undergoes several types of chemical reactions, including:
Cleavage by Cathepsin B: This enzyme specifically cleaves the Val-Cit linker, releasing the Monomethyl auristatin F payload within the target cell.
Common Reagents and Conditions
Cathepsin B: Used for the specific cleavage of the Val-Cit linker.
Dimethyl sulfoxide (DMSO): Commonly used as a solvent in the synthesis and reactions involving this compound.
Major Products Formed
Monomethyl auristatin F: The primary cytotoxic agent released upon cleavage of the Val-Cit linker.
Scientific Research Applications
Val-Cit-PAB-MMAF is primarily used in the development of antibody-drug conjugates for cancer therapy. Its applications include:
Mechanism of Action
Val-Cit-PAB-MMAF exerts its effects through a targeted mechanism involving the following steps:
Binding to Target Cells: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through endocytosis.
Cleavage by Cathepsin B: Once inside the lysosome, Cathepsin B cleaves the Val-Cit linker, releasing Monomethyl auristatin F.
Cytotoxic Action: Monomethyl auristatin F inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparison with Similar Compounds
Val-Cit-PAB-MMAF is unique due to its specific cleavage by Cathepsin B and its potent cytotoxic payload. Similar compounds include:
Val-Cit-PAB-Monomethyl auristatin E: Another ADC linker-payload combination with similar cleavage and cytotoxic properties.
Val-Lys-PAB-Monomethyl auristatin F: A variant with a different peptide linker, offering improved hydrophilicity and stability.
Fmoc-Val-Cit-PAB-Monomethyl auristatin F: A similar compound with an Fmoc protecting group, used in research applications.
This compound stands out for its specific enzymatic cleavage and potent cytotoxic effects, making it a valuable component in targeted cancer therapies.
Biological Activity
Val-Cit-PAB-MMAF (Valine-Citrulline-P-Aminobenzylcarbamate-Monomethyl Auristatin F) is an antibody-drug conjugate (ADC) that has garnered attention for its potential in targeted cancer therapy. This compound utilizes a cleavable linker system designed to enhance the stability and efficacy of the drug while minimizing systemic toxicity. The following sections provide an overview of its biological activity, including data tables, case studies, and detailed research findings.
This compound is characterized by its unique structure that incorporates a valine-citrulline (Val-Cit) linker connected to the cytotoxic agent MMAF. The mechanism of action involves the selective delivery of MMAF to cancer cells via specific antibodies that target tumor-associated antigens. Upon internalization, the linker is cleaved by cathepsin enzymes, releasing MMAF and inducing apoptosis in targeted cells.
2. Stability and Cleavage Characteristics
The stability of this compound in biological systems is crucial for its therapeutic efficacy. Research indicates that the linker exhibits high stability in circulation, with significant cleavage occurring primarily within the tumor microenvironment due to elevated levels of cathepsin B.
Linker Type | Cleavage Mechanism | Stability in Plasma | Efficacy (IC50) |
---|---|---|---|
Val-Cit-PAB | Cathepsin B | High | 0.5 nM |
EVCit | Cathepsin B | Very High | 0.2 nM |
The data suggests that while both linkers are effective, EVCit provides superior stability and efficacy compared to Val-Cit .
3. Antitumor Activity
This compound has demonstrated potent antitumor activity in various preclinical models. In studies involving xenograft mouse models, this compound showed significant tumor regression compared to controls.
Case Study: MORAb-202
MORAb-202 is an ADC utilizing this compound linked to a humanized anti-folate receptor alpha antibody. In vitro assays revealed:
- Cell Line Sensitivity : MORAb-202 exhibited IC50 values ranging from 0.1 to 1 nM across multiple folate receptor-positive cancer cell lines.
- In Vivo Efficacy : In xenograft models, treatment with MORAb-202 resulted in a 70% reduction in tumor volume compared to untreated controls after three weeks of administration .
4. Pharmacokinetics
Pharmacokinetic studies have shown that this compound maintains a favorable profile with prolonged circulation time and effective tumor accumulation:
Parameter | Value |
---|---|
Half-life (t1/2) | 12 days |
Clearance Rate (CL) | 0.7 mL/h/kg |
Area Under Curve (AUC) | 15,225 h·mg/mL |
These pharmacokinetic properties indicate that this compound can achieve sustained therapeutic concentrations in target tissues while minimizing systemic exposure .
5. Conclusion
This compound represents a significant advancement in the field of ADCs, combining a stable linker with a potent cytotoxic payload to enhance therapeutic efficacy against cancer cells while reducing off-target effects. Ongoing research continues to explore its full potential in clinical settings, with promising results from preclinical studies paving the way for future applications in oncology.
Further studies are necessary to optimize dosing regimens and evaluate long-term outcomes in clinical trials, ensuring that this compound can be effectively integrated into cancer treatment protocols.
Properties
Molecular Formula |
C58H92N10O13 |
---|---|
Molecular Weight |
1137.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C58H92N10O13/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77)/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+/m0/s1 |
InChI Key |
DLDKFGYKTRRVEL-XCNCODNBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.